Karaviloside X
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Karaviloside X can be extracted from the roots of Momordica charantia using methanol . The extraction process involves soaking the plant material in methanol, followed by filtration and evaporation to obtain the crude extract. The compound is then purified using chromatographic techniques.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Chemical Reactions Analysis
Types of Reactions
Karaviloside X undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups.
Scientific Research Applications
Karaviloside X has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of cucurbitane triterpenoid glycosides.
Medicine: Explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Karaviloside X exerts its effects through various molecular targets and pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose uptake and fatty acid oxidation . Additionally, this compound interacts with enzymes such as α-amylase and α-glucosidase, inhibiting their activity and thereby contributing to its antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
- Karaviloside VI
- Karaviloside VIII
- Momordicoside L
- Momordicoside A
- Charantoside XV
Uniqueness
Karaviloside X is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other similar compounds, this compound has shown higher activity in certain assays, such as the α-glucosidase inhibition assay . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C42H68O14 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O14/c1-20(2)16-23(53-36-34(50)32(48)30(46)24(17-43)54-36)29(45)21(3)22-10-12-40(7)26-11-13-42-27(41(26,19-52-42)15-14-39(22,40)6)8-9-28(38(42,4)5)56-37-35(51)33(49)31(47)25(18-44)55-37/h11,13,16,21-37,43-51H,8-10,12,14-15,17-19H2,1-7H3/t21-,22+,23?,24+,25+,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+,36+,37-,39+,40-,41-,42+/m0/s1 |
InChI Key |
UVPDCWZQGLOBOB-WZLYLOCQSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C)C(C(C=C(C)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C)C(C(C=C(C)C)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
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